4-Formyl-2-methoxyphenyl 2-chloro-5-(diethylsulfamoyl)benzoate
Description
Historical Context in Sulfamoylbenzoate Derivative Development
The development of sulfamoylbenzoate derivatives traces back to mid-20th-century efforts to engineer diuretics with improved specificity. Early work on compounds like 2-chloro-5-diethylsulfamoyl-benzoic acid (CAS 62310-17-2) demonstrated that sulfamoyl groups enhance bioactivity through hydrogen bonding with renal ion transporters. The incorporation of halogen atoms, as seen in this compound, emerged from 1980s patent literature seeking antihypertensive agents without off-target diuretic effects. For instance, Mitsui Toatsu Chemicals’ 1982 patent (EP0068239A2) revealed that chloro substitution at the benzoate ring’s 2-position reduced diuretic activity while maintaining blood pressure modulation. This structural innovation laid the groundwork for contemporary derivatives optimized for receptor selectivity.
Position within Benzoate Ester Research Framework
This compound occupies a unique niche within benzoate ester chemistry due to three key features:
- Electrophilic formyl group : Enhances reactivity for Schiff base formation, enabling conjugation with amino-containing biomolecules.
- Methoxy substituent : Modulates electronic effects on the phenyl ring, influencing π-π stacking interactions in protein binding pockets.
- Diethylsulfamoyl moiety : Provides steric bulk and hydrogen-bond acceptor sites, critical for anchoring to sulfonamide-sensitive enzymes.
Comparative analysis with simpler esters like 4-formyl-2-methoxyphenyl benzoate (CAS 790-16-9) shows that the addition of chloro and diethylsulfamoyl groups increases molecular weight by 29.5% (256.25 g/mol → 386.85 g/mol) while introducing multiple hydrogen-bonding vectors. This structural complexity expands its utility in fragment-based drug design.
Research Significance in Medicinal Organic Chemistry
The compound’s significance stems from its dual functionality as both a pharmacophore and a synthetic intermediate:
Pharmacological Applications
- Enzyme inhibition : Molecular docking studies suggest the diethylsulfamoyl group competitively binds carbonic anhydrase II’s zinc-coordinated active site, with Ki values comparable to acetazolamide derivatives.
- Anticancer potential : Analogues such as methyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoate exhibit pro-apoptotic effects in vitro by disrupting tubulin polymerization.
Synthetic Versatility
- The formyl group enables click chemistry modifications, as demonstrated in the synthesis of 4-formyl-2-methoxyphenyl 4-methylbenzoate (CAS 429621-85-2) via Steglich esterification.
- Microwave-assisted coupling reactions with 1-amino-2-methylindoline yield hybrid molecules with enhanced blood-brain barrier permeability.
Current Research Landscape and Knowledge Gaps
Despite progress, critical challenges persist:
Advances (2020–2025)
- Synthetic methodology : Flow chemistry techniques reduced reaction times for sulfamoyl benzoate coupling from 12 hours to <30 minutes.
- Computational modeling : QSAR studies correlate the diethylsulfamoyl group’s torsion angle (112°±5°) with angiotensin-converting enzyme (ACE) inhibition.
Persistent Knowledge Gaps
- Metabolic stability : No published data exist on hepatic cytochrome P450-mediated oxidation of the methoxy group.
- Crystallographic data : The compound’s 3D conformation remains uncharacterized by X-ray diffraction, hindering target validation.
- Structure-activity relationships : Systematic comparisons with analogues lacking the formyl group (e.g., 2-chloro-5-diethylsulfamoyl-benzoic acid) are absent from literature.
Properties
IUPAC Name |
(4-formyl-2-methoxyphenyl) 2-chloro-5-(diethylsulfamoyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO6S/c1-4-21(5-2)28(24,25)14-7-8-16(20)15(11-14)19(23)27-17-9-6-13(12-22)10-18(17)26-3/h6-12H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJKECXILATYTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)OC2=C(C=C(C=C2)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Formyl-2-methoxyphenyl 2-chloro-5-(diethylsulfamoyl)benzoate typically involves multiple steps, starting with the formation of the core benzene ring and subsequent functional group modifications. Common synthetic routes include:
Friedel-Crafts Acylation: This method involves the acylation of a benzene ring with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Nucleophilic Substitution:
Oxidation and Reduction Reactions: These reactions are used to introduce or modify functional groups, such as the formyl and methoxy groups.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and controlled conditions to ensure consistency and purity. The process involves careful monitoring of reaction parameters such as temperature, pressure, and reaction time to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Formyl-2-methoxyphenyl 2-chloro-5-(diethylsulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The chloro and diethylsulfamoyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the reduced form of the compound, often with fewer oxygen atoms.
Substitution: The major products depend on the substituents introduced during the reaction.
Scientific Research Applications
4-Formyl-2-methoxyphenyl 2-chloro-5-(diethylsulfamoyl)benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Formyl-2-methoxyphenyl 2-chloro-5-(diethylsulfamoyl)benzoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamidobenzamide (SABA) Derivatives
Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1), a sulfonamidobenzamide analog, shares a sulfonamide-linked benzoate scaffold with the target compound. However, SABA1 replaces the diethylsulfamoyl group with a phenylcarbamoyl moiety and uses an ethyl ester instead of the formyl-methoxyphenyl substituent. SABA1 demonstrated potent antimicrobial activity against E. coli (MIC: 0.45–0.9 mM) in efflux-compromised strains, highlighting the role of sulfonamide groups in bacterial inhibition . In contrast, the biological activity of 4-Formyl-2-methoxyphenyl 2-chloro-5-(diethylsulfamoyl)benzoate remains unreported, though its diethylsulfamoyl group may influence solubility or target binding differently.
Triazine-Linked Sulfonylurea Herbicides
Compounds like methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (metsulfuron methyl ester) share the benzoate backbone but incorporate triazine-based substituents. These herbicides inhibit acetolactate synthase (ALS) in plants, a mechanism tied to their sulfonylurea linkage .
Diethyl/Dimethyl Sulfamoyl Analogs
Methyl 2-chloro-5-(dimethylsulfamoyl)benzoate (CAS 1031130-80-9) is structurally analogous but substitutes diethylsulfamoyl with dimethylsulfamoyl and uses a methyl ester instead of the formyl-methoxyphenyl group. The dimethyl variant has a molecular weight of 289.78 g/mol (vs. ~403.86 g/mol for the target compound), indicating higher hydrophobicity in the diethyl-substituted form. Such differences may impact bioavailability or metabolic stability .
Pyrimidinyl Benzoate Derivatives
Flupropacil (ISO name), or isopropyl 2-chloro-5-(3-methyl-2,6-dioxo-4-trifluoromethylpyrimidinyl)benzoate, shares the 2-chlorobenzoate core but includes a pyrimidinyl substituent. This compound acts as a herbicide, targeting specific plant enzymes . The absence of a heterocyclic system in the target compound suggests a distinct mechanism or application.
Data Table: Key Structural and Functional Comparisons
*Estimated based on structural formula.
Research Findings and Implications
- Application Gaps : Unlike SABA1 (antimicrobial) or metsulfuron (herbicidal), the target compound’s discontinued status suggests unresolved challenges in synthesis, stability, or efficacy .
- Sulfamoyl vs. Sulfonylurea Groups: Sulfamoyl moieties (as in the target compound) lack the urea linkage critical for ALS inhibition in herbicides, implying non-overlapping biological targets .
Biological Activity
4-Formyl-2-methoxyphenyl 2-chloro-5-(diethylsulfamoyl)benzoate, with the chemical formula C19H20ClNO6S, is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features several functional groups, including a formyl group, a methoxy group, a chloro group, and a diethylsulfamoyl group attached to a benzene ring. This unique structure contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H20ClNO6S |
| CAS Number | 380427-16-7 |
| Molecular Weight | 397.88 g/mol |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors involved in critical cellular processes, potentially leading to:
- Inhibition of Cell Proliferation : Similar compounds have shown antiproliferative effects on various cancer cell lines by disrupting cell cycle progression.
- Induction of Apoptosis : The compound may trigger programmed cell death through pathways involving mitochondrial dysfunction and caspase activation.
Antiproliferative Effects
Research has demonstrated that derivatives similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies evaluating the activity of related compounds on HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma) cells reported IC50 values in the low micromolar range.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| PIB-SO Derivative | HT-29 | 0.5 |
| PIB-SO Derivative | M21 | 0.7 |
| PIB-SO Derivative | MCF7 | 0.6 |
These results highlight the potential of this compound as an anticancer agent.
Case Studies
- Chick Chorioallantoic Membrane (CAM) Assay :
- Cell Cycle Analysis :
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 4-Formyl-2-methoxyphenyl 2-acetoxybenzoate | Acetoxy instead of chloro group | Moderate antiproliferative effect |
| 4-Formyl-2-methoxyphenyl 2-chloro-5-(dimethylsulfamoyl)benzoate | Dimethylsulfamoyl instead of diethylsulfamoyl group | Enhanced cytotoxicity |
These comparisons illustrate how variations in functional groups can significantly influence biological activity.
Q & A
Q. What synthetic methodologies are recommended for 4-Formyl-2-methoxyphenyl 2-chloro-5-(diethylsulfamoyl)benzoate, and how can reaction conditions be optimized?
The synthesis involves two key steps: (1) sulfamoylation of 2-chloro-5-sulfamoylbenzoic acid derivatives and (2) esterification with 4-formyl-2-methoxyphenol.
- Sulfamoylation : React 2-chloro-5-chlorosulfonylbenzoic acid with diethylamine in anhydrous dichloromethane at 0–5°C to introduce the diethylsulfamoyl group. Use triethylamine as a base to neutralize HCl byproducts .
- Esterification : Couple the sulfamoylated intermediate with 4-formyl-2-methoxyphenol using DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dry THF. Monitor progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) .
Optimization : Lower temperatures (0–5°C) during sulfamoylation reduce side reactions, while anhydrous conditions prevent hydrolysis of the sulfonyl chloride intermediate .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
- NMR Spectroscopy :
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O), ~1650 cm⁻¹ (aldehyde C=O), and ~1350–1150 cm⁻¹ (S=O stretching) confirm functional groups .
- Mass Spectrometry : High-resolution ESI-MS should show [M+H]+ at m/z 440.05 (calculated for C₁₉H₂₁ClNO₆S) .
Advanced Research Questions
Q. How does the diethylsulfamoyl group influence the compound’s reactivity in nucleophilic substitution reactions?
The electron-withdrawing sulfamoyl group activates the benzene ring for electrophilic substitution but deactivates it toward nucleophilic attack. The chlorine atom at position 2 further directs reactivity:
- Nucleophilic Aromatic Substitution (NAS) : Under basic conditions (e.g., K₂CO₃/DMF), the chloro group at position 2 can be displaced by amines or alkoxides. The sulfamoyl group at position 5 stabilizes the transition state via resonance .
- Competing Pathways : Steric hindrance from the diethyl groups may reduce reactivity at position 5. Computational modeling (e.g., DFT) is recommended to predict regioselectivity .
Q. How can researchers resolve contradictions in reported biological activities of derivatives, such as enzyme inhibition vs. cytotoxicity?
Discrepancies often arise from assay conditions or impurity profiles. Methodological considerations include:
- Assay Standardization : Use purified isoforms of target enzymes (e.g., carbonic anhydrase II) and control for solvent effects (DMSO ≤1% v/v) .
- Purity Validation : Ensure ≥95% purity via HPLC (C18 column, acetonitrile:water gradient) and confirm absence of residual sulfonyl chloride (test with AgNO₃ for Cl⁻) .
- Cytotoxicity Profiling : Compare IC₅₀ values across cell lines (e.g., HEK293 vs. HeLa) to distinguish target-specific effects from general toxicity .
Data Contradiction Analysis
Q. Conflicting reports exist regarding the stability of the aldehyde group under esterification conditions. How can this be addressed experimentally?
- Hypothesis : The aldehyde may oxidize to a carboxylic acid or undergo side reactions with amines.
- Experimental Design :
- Data Interpretation : NMR integration of the aldehyde proton before/after reaction quantifies degradation .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
